4'-Chloro-N-methylformanilide
Overview
Description
4’-Chloro-N-methylformanilide is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . It is also known by the alias 4-Chloro-N-formyl-N-methylaniline . It appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
4’-Chloro-N-methylformanilide is a solid at 20°C . It has a melting point range of 51.0 to 54.0 °C . The compound is soluble in methanol .Scientific Research Applications
Proteomics Research
4’-Chloro-N-methylformanilide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various biochemical reactions and processes that are being studied in this field .
Formylating Reagent
N-Methylformanilide, a similar compound to 4’-Chloro-N-methylformanilide, is used as a formylating reagent for certain organometallics . It’s possible that 4’-Chloro-N-methylformanilide could have similar uses due to its structural similarity.
Vilsmeier-Haack Reactions
In combination with phosphoryl chloride, N-Methylformanilide is used for Vilsmeier-Haack reactions . These reactions are a form of formylation reaction, which involves the addition of a formyl group to a compound. Given its structural similarity, 4’-Chloro-N-methylformanilide could potentially be used in similar reactions.
Heterocycle Syntheses
N-Methylformanilide is used in heterocycle syntheses . Heterocyclic compounds are organic compounds that contain at least one atom of an element other than carbon in their ring structure. It’s possible that 4’-Chloro-N-methylformanilide could be used in similar syntheses.
Dyeing Process
N-Methylformanilide acts as a swelling agent in the dyeing process of meta-aramid fibers . Given its structural similarity, 4’-Chloro-N-methylformanilide could potentially be used in similar applications.
Safety and Hazards
4’-Chloro-N-methylformanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and seek medical attention if feeling unwell . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .
Mechanism of Action
Target of Action
It is known to be used in the vilsmeier-haack reaction, which primarily targets electron-rich arenes .
Mode of Action
4’-Chloro-N-methylformanilide is involved in the Vilsmeier-Haack reaction, where it acts as a formylating agent . The reaction involves the formation of the formylating agent in situ from DMF and phosphorus oxychloride . An electrophilic aromatic substitution leads to α-chloro amines, which are rapidly hydrolyzed during work up to give the aldehyde .
Biochemical Pathways
The Vilsmeier-Haack reaction is a key biochemical pathway involving 4’-Chloro-N-methylformanilide . This reaction allows the formylation of electron-rich arenes . The resulting α-chloro amines are rapidly hydrolyzed during work up to give the aldehyde .
Result of Action
The result of the action of 4’-Chloro-N-methylformanilide in the Vilsmeier-Haack reaction is the formation of α-chloro amines, which are rapidly hydrolyzed during work up to give the aldehyde . This allows for the formylation of electron-rich arenes .
Action Environment
It is known that the vilsmeier-haack reaction, in which this compound is involved, is typically carried out under controlled laboratory conditions .
properties
IUPAC Name |
N-(4-chlorophenyl)-N-methylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPXHSGRKRZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312875 | |
Record name | 4'-Chloro-N-methylformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26772-93-0 | |
Record name | 26772-93-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Chloro-N-methylformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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